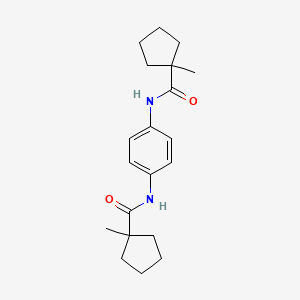![molecular formula C11H9ClN2OS2 B5886702 N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5886702.png)
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide, also known as CTM, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound has shown promise in the fields of medicinal chemistry, pharmacology, and biochemistry. In
Mécanisme D'action
The mechanism of action of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in cell signaling and regulation.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to lower blood glucose levels in animal models, indicating its potential use in the treatment of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide in lab experiments is its relative ease of synthesis. Additionally, this compound has shown promising results in various scientific research applications, indicating its potential as a useful tool in the field of medicinal chemistry. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide. One potential avenue of research is the development of this compound analogs with improved solubility and bioavailability. Additionally, further investigation into the mechanism of action of this compound could lead to the development of more effective anticancer and antidiabetic agents. Finally, the use of this compound in combination with other drugs or therapies could potentially enhance its efficacy in treating various diseases.
Méthodes De Synthèse
The synthesis of N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide involves the reaction of 5-chloro-2-thiophenecarboxaldehyde with 5-methyl-3-thiophenecarbohydrazide in the presence of a catalyst. The resulting product is this compound, which can be purified using various methods such as recrystallization or column chromatography.
Applications De Recherche Scientifique
N'-[(5-chloro-2-thienyl)methylene]-5-methyl-3-thiophenecarbohydrazide has been studied for its potential use as an anticancer agent, as it has shown cytotoxic activity against various cancer cell lines. It has also been investigated for its potential use as an antimicrobial agent, as it has exhibited antibacterial activity against various strains of bacteria. Additionally, this compound has been studied for its potential use in the treatment of diabetes, as it has shown hypoglycemic activity in animal models.
Propriétés
IUPAC Name |
N-[(E)-(5-chlorothiophen-2-yl)methylideneamino]-5-methylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS2/c1-7-4-8(6-16-7)11(15)14-13-5-9-2-3-10(12)17-9/h2-6H,1H3,(H,14,15)/b13-5+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJAIKHJFVYOHGX-WLRTZDKTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(=O)NN=CC2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CS1)C(=O)N/N=C/C2=CC=C(S2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5886626.png)
![4-bromo-N'-{[(4-chloro-3-methylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5886630.png)

![1-{[(4-chlorophenyl)thio]acetyl}-3,5-dimethyl-1H-pyrazole](/img/structure/B5886639.png)
![4-methoxy-N'-{[2-(2-phenylethyl)benzoyl]oxy}benzenecarboximidamide](/img/structure/B5886646.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-isopropylpropanamide](/img/structure/B5886657.png)

![2-[(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]-N,N-diethylacetamide](/img/structure/B5886670.png)


![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)

